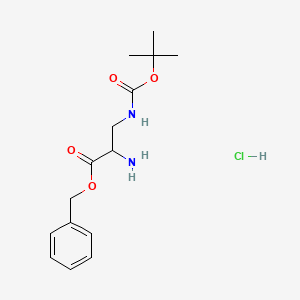

H-Dap(Boc)-OBzl.HCl

Description

Significance of Non-Proteinogenic α,β-Diamino Acids in Synthetic Chemistry

Non-proteinogenic amino acids, those not found in the genetic code of organisms, are of immense interest in synthetic and medicinal chemistry. nih.gov Among these, α,β-diamino acids are particularly valuable due to their presence as key structural components in a variety of biologically active compounds. ucm.esresearchgate.net The introduction of α,β-diamino acids into peptide backbones can induce specific secondary structures, enhance biological activity, and improve resistance to enzymatic degradation. researchgate.net The simplest of these, 2,3-diaminopropionic acid (Dap), is a precursor to antibiotics and siderophores. researchgate.netnih.gov The structural complexity and stereochemistry of α,β-diamino acids also present a significant and intriguing challenge for synthetic organic chemists. researchgate.net

Role of Orthogonally Protected Amino Acid Derivatives as Versatile Building Blocks

Modern organic synthesis, especially in the realm of peptide chemistry, relies heavily on the concept of orthogonal protection. This strategy involves the use of protecting groups for different functional moieties that can be removed under distinct chemical conditions, allowing for selective deprotection and modification at specific sites within a molecule. nih.goviris-biotech.de This level of control is paramount for the successful synthesis of complex peptides and other multifunctional molecules. researchgate.net

H-Dap(Boc)-OBzl.HCl is a prime example of an orthogonally protected amino acid derivative. It features three key functional groups, each with a distinct protective or reactive nature:

α-Amino Group: Present as a hydrochloride salt (·HCl), this group is readily available for peptide bond formation.

β-Amino Group: Protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but can be selectively removed using strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org

Carboxylic Acid Group: Protected as a benzyl (B1604629) ester (OBzl). The benzyl group is stable to the acidic conditions used to remove the Boc group but can be cleaved by hydrogenolysis or stronger acids like hydrogen fluoride (B91410) (HF). rsc.orgnih.gov

This orthogonal protection scheme allows chemists to selectively deprotect and react each functional group without affecting the others, making compounds like this compound incredibly versatile building blocks. nih.gov The Boc/Bzl protection strategy is a well-established method in solid-phase peptide synthesis (SPPS). nih.gov

Historical Context of Diaminopropionic Acid (Dap) Derivatives in Research

Diaminopropionic acid and its derivatives have been subjects of scientific inquiry for many years, largely due to their presence in nature and their potential biological activities. researchgate.net L-2,3-diaminopropionic acid is a known precursor for the biosynthesis of antibiotics and siderophores in microorganisms like Staphylococcus aureus. nih.gov Research into Dap derivatives has also been driven by their potential to create novel peptides with unique properties. For instance, the incorporation of D-α,β-diaminopropionic acid into gramicidin (B1672133) S analogs has been shown to influence their antimicrobial activity. nih.gov The study of these derivatives has contributed significantly to our understanding of structure-activity relationships in peptides and has paved the way for the development of new therapeutic agents. nih.gov

Overview of the this compound Chemical Entity within Protected Dap Frameworks

This compound, or (S)-benzyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, is a specific, chirally pure derivative of diaminopropionic acid. Its structure is meticulously designed for use in multi-step organic syntheses. The hydrochloride salt form enhances the stability and handling of the compound.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| Chemical Formula | C15H23ClN2O4 |

| Molecular Weight | 330.81 g/mol |

| Appearance | White to off-white solid |

| Chirality | Typically available as the L- or D-enantiomer |

| Protection Scheme | α-Amino (as HCl salt), β-Amino (Boc), Carboxyl (OBzl) |

This particular combination of protecting groups allows for a wide range of synthetic transformations. For example, the α-amino group can be coupled with another amino acid, and subsequently, the Boc group on the side chain can be removed to allow for further functionalization, such as branching or cyclization of the peptide chain.

Scope and Contemporary Relevance in Academia

The demand for complex, non-natural peptides in biomedical research continues to drive the relevance of building blocks like this compound. Academic research utilizes such compounds for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. chemimpex.com The ability to introduce a reactive handle (the β-amino group after deprotection) at a specific position in a peptide chain is crucial for creating constrained peptides, cyclic peptides, and peptide-drug conjugates. These advanced molecular architectures are at the forefront of drug discovery and development, with applications ranging from novel antibiotics to targeted cancer therapies. researchgate.net The synthesis of orthogonally protected Dap derivatives remains an active area of research, with new and more efficient synthetic routes being developed. mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-14(19)17-9-12(16)13(18)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEKDOZSLRESFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of H-Dap(Boc)-OBzl.HCl

A retrosynthetic analysis of this compound typically involves disconnecting the molecule into simpler, commercially available, or readily synthesized precursors. The primary disconnections would focus on the protecting groups and the formation of the amino acid backbone.

Salt Formation: The hydrochloride salt can be envisioned as the final step, formed by treating the free base H-Dap(Boc)-OBzl with HCl.

Boc Deprotection: Removal of the N-terminal Boc group would yield H-Dap-OBzl.HCl, exposing the alpha-amino group. This disconnection is based on the acid lability of the Boc group.

Differential Protection Strategy: The core challenge lies in the synthesis of the diaminopropionic acid moiety, which possesses two amino groups (alpha and beta). A successful synthesis would likely involve a strategy where one amino group is protected differently from the other, allowing for selective functionalization. For this compound, the Boc group is specifically on the alpha-amino group. Therefore, the beta-amino group must have been protected during synthesis and then deprotected or remained protected with a different group before the final Boc introduction and salt formation.

Benzyl (B1604629) Ester Formation: The benzyl ester can be formed from the corresponding carboxylic acid.

Diaminopropionic Acid Backbone Synthesis: The diaminopropionic acid backbone itself can be constructed from simpler precursors, often starting from serine or related amino acids, or via stereoselective addition reactions to unsaturated precursors like dehydroalanine (B155165) derivatives.

A generalized retrosynthetic pathway might look like this:

This compound → H-Dap-OBzl.HCl (Boc deprotection) → Protected Dap-OBzl (removal of beta-amino protection) → Protected Dap-OH → Precursors (e.g., serine derivative, dehydroalanine derivative).

Classical and Modern Approaches for the Synthesis of this compound

The synthesis of diaminopropionic acid derivatives, including this compound, often leverages strategies developed for amino acid and peptide synthesis, with specific adaptations for the dual amino functionalities.

Stereoselective Synthesis Routes to Dap Derivatives

Achieving the correct stereochemistry at the alpha-carbon is paramount for many applications of Dap derivatives. Several stereoselective approaches have been developed:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as L-serine or D-serine, is a common strategy. For instance, D-serine can be converted into protected L-Dap derivatives through a series of transformations involving reductive amination and oxidation mdpi.com. This method preserves the inherent chirality of the starting amino acid.

Asymmetric Synthesis: Methods involving chiral auxiliaries or chiral catalysts are employed to induce stereoselectivity during the formation of the carbon-nitrogen bonds or the carbon backbone. For example, diastereoselective Michael additions to chiral bicyclic dehydroalanine derivatives have been reported for synthesizing Nβ-substituted α,β-diamino acids zenodo.org. Similarly, stereoselective alkylation of isoserine derivatives followed by nucleophilic ring opening of sulfamidates can yield chiral β2,2-amino acids nih.gov.

Enzymatic Methods: While less commonly cited for Dap specifically in the provided literature, enzymatic resolutions or biocatalytic transformations can also be employed for stereoselective synthesis of amino acid derivatives.

Strategies for Differential Protection of Diamino Acid Functionalities

Diaminopropionic acid possesses an α-amino group and a β-amino group, necessitating differential protection strategies to allow selective manipulation of each amine.

Orthogonal Protection: This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection of one amino group while the other remains protected. Common orthogonal pairs include:

Boc and Fmoc: The Boc group is acid-labile, while the Fmoc group is base-labile organic-chemistry.org. This pair allows for selective removal of either group. For instance, Boc can be used for the α-amino group, and Fmoc for the β-amino group, or vice versa.

Boc and Dde/ivDde: The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are stable to Boc deprotection conditions (acidic) and Fmoc deprotection conditions (basic) but can be removed with hydrazine (B178648) sigmaaldrich.com. This offers another level of orthogonality.

Sequential Protection: A common approach involves protecting both amino groups with a temporary group, then selectively deprotecting one, followed by introduction of the desired permanent protection. Alternatively, one amino group might be selectively protected directly. For example, synthesis might proceed through intermediates where the β-amino group is protected (e.g., as a tosyl or Alloc derivative) while the α-amino group is either free or protected with a group that can be later replaced by Boc.

| Protecting Group Strategy | α-Amino Protection | β-Amino Protection | Cleavage Conditions (α-Amino) | Cleavage Conditions (β-Amino) | Orthogonality |

| Boc/Fmoc | Boc (Acid-labile) | Fmoc (Base-labile) | TFA, HCl | Piperidine | High |

| Boc/Dde | Boc (Acid-labile) | Dde (Hydrazine) | TFA, HCl | 2% Hydrazine in DMF | High |

| Boc/Ts | Boc (Acid-labile) | Ts (Base/Reductive) | TFA, HCl | Various (e.g., Na/NH₃) | Moderate |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of this compound. Key parameters include:

Reagent Stoichiometry and Concentration: Precise control of reactant ratios and concentrations influences reaction rates and minimizes side product formation. For example, using an excess of Boc anhydride (B1165640) can lead to di-Boc protection or urea (B33335) formation .

Solvent Selection: The choice of solvent impacts solubility, reaction kinetics, and selectivity. For Boc protection, solvents like methanol, DMF, acetonitrile, or aqueous mixtures are common organic-chemistry.orghighfine.com.

Temperature and Reaction Time: These factors are crucial for controlling reaction rates and preventing degradation or epimerization. For instance, Boc deprotection with TFA is typically performed at room temperature, but prolonged exposure or higher concentrations can lead to side reactions wikipedia.orgacsgcipr.org.

Catalyst Use: In some steps, catalysts like DMAP (4-dimethylaminopyridine) can accelerate reactions, especially for less nucleophilic amines . Lewis acids such as Ti(OiPr)₄ can assist in reductive amination mdpi.com.

Minimizing Epimerization: For chiral amino acid synthesis, reaction conditions must be carefully chosen to prevent epimerization (racemization) at the α-carbon, which can be influenced by activation methods, bases, and solvents nih.govmdpi.com.

N-Terminal Protection Strategies (Boc)

The tert-butyloxycarbonyl (Boc) group is a cornerstone in amino acid and peptide synthesis due to its favorable properties.

Introduction and Removal of the Boc Protecting Group

Introduction of the Boc Group: The Boc group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Reagents and Conditions:

Boc₂O: The most common reagent for Boc protection.

Bases: Sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIEA) are frequently used. For more nucleophilic amines, a base might not be necessary, or milder bases like TEA can be employed highfine.comwikipedia.org.

Solvents: Reactions can be carried out in aqueous media (e.g., dioxane/water mixtures), organic solvents (e.g., methanol, acetonitrile, dichloromethane (B109758), DMF), or under anhydrous conditions organic-chemistry.orghighfine.com.

Catalysts: 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, especially for sterically hindered or less reactive amines .

Mechanism: The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate (B1207046) and tert-butyl carbonate, which decomposes into tert-butanol (B103910) and carbon dioxide.

Removal of the Boc Group: The Boc group is acid-labile and is readily cleaved under mild acidic conditions.

Reagents and Conditions:

Trifluoroacetic Acid (TFA): Commonly used as a 20-50% solution in dichloromethane (DCM) highfine.comwikipedia.orgacsgcipr.org. TFA is volatile and its by-products are easily removed.

Hydrochloric Acid (HCl): HCl in organic solvents like methanol, dioxane, or diethyl ether is also effective highfine.comwikipedia.orgacsgcipr.org.

Other Acids: Strong organic or inorganic acids, or Lewis acids like AlCl₃ or SmCl₃, can also be used organic-chemistry.orgwikipedia.org.

Mechanism: Acidolysis of the Boc group generates a tert-butyl cation, which can then fragment into isobutylene (B52900) and CO₂. The tert-butyl cation is electrophilic and can potentially alkylate nucleophilic sites within the molecule or solvent, leading to side products. To mitigate this, scavengers such as anisole, thioanisole, or dithioethane are often added to the deprotection mixture organic-chemistry.orgwikipedia.orgacsgcipr.orgpeptide.com.

Advantages of the Boc Group: The Boc group offers several advantages:

Stability: It is stable to basic conditions, nucleophiles, and catalytic hydrogenolysis organic-chemistry.orghighfine.com.

Ease of Removal: It can be removed under mild acidic conditions, which are often compatible with other protecting groups like Cbz highfine.com.

Crystallinity: Boc-protected amino acids often crystallize, facilitating purification .

Solubility: It can improve the solubility of amino acid derivatives in organic solvents acsgcipr.org.

Table 1: Common Boc Protection and Deprotection Conditions

| Transformation | Reagent(s) | Solvent(s) | Base (if applicable) | Typical Conditions | By-products/Considerations |

| Protection | Boc₂O | Dioxane/H₂O, MeOH, MeCN, DMF, DCM | NaOH, NaHCO₃, TEA | RT, 1-12 hours | Di-Boc formation (with excess Boc₂O), urea formation. DMAP can catalyze. Anhydrous conditions may be preferred for water-sensitive substrates. organic-chemistry.orghighfine.comwikipedia.org |

| Deprotection | TFA | DCM | N/A | 20-50% TFA in DCM, RT, 0.5-2 hours | Formation of tert-butyl cation, potential alkylation of nucleophiles (Trp, Cys, Met, thiols, phenols). Scavengers (anisole, thioanisole, dithioethane) recommended. Isobutylene and CO₂ are gaseous by-products. organic-chemistry.orgwikipedia.orgacsgcipr.orgpeptide.com |

| Deprotection | HCl | MeOH, Dioxane, Et₂O | N/A | HCl (gas or solution), RT, 1-4 hours | Similar concerns regarding tert-butyl cation. Forms HCl salt of the amine. highfine.comwikipedia.orgacsgcipr.org |

| Deprotection | TMSI / MeOH | DCM | N/A | TMSI in DCM, followed by MeOH | Mild conditions, useful for acid-sensitive substrates. wikipedia.org |

| Deprotection | SmCl₃ | THF | N/A | SmCl₃, RT | Chemoselective cleavage of acid-sensitive hydroxyl protecting groups as well. organic-chemistry.org |

Table 2: Diamino Acid Differential Protection Strategies

| Amino Acid Type | α-Amino Protection | β-Amino Protection | C-Terminal Protection | Orthogonality Notes |

| Dap | Boc | Fmoc | Benzyl Ester (OBzl) | Boc is acid-labile, Fmoc is base-labile. This allows selective deprotection of the α-amino group with acid (e.g., TFA) while the β-amino group remains protected by Fmoc, or selective deprotection of the β-amino group with base (e.g., piperidine) while the α-amino group remains protected by Boc. The benzyl ester is typically removed by hydrogenolysis. mdpi.comorganic-chemistry.orgsigmaaldrich.com |

| Dap | Boc | Dde | Benzyl Ester (OBzl) | Boc is acid-labile, Dde is removable by hydrazine. This provides orthogonality to base-labile groups. Boc deprotection with TFA does not affect Dde. Dde removal with hydrazine is selective over Boc. sigmaaldrich.com |

| Dap | Boc | Ts (Tosyl) | Benzyl Ester (OBzl) | Boc is acid-labile. Tosyl groups are generally stable to acidic and basic conditions but can be removed reductively (e.g., Na/NH₃) or under specific basic conditions. The orthogonality is moderate, depending on the specific conditions used for each group. mdpi.com |

| Dap | Fmoc | Boc | Benzyl Ester (OBzl) | Similar to Boc/Fmoc above, but with reversed roles. Fmoc removal with base (piperidine) leaves Boc intact. Boc removal with acid (TFA) leaves Fmoc intact. sigmaaldrich.com |

Compound List:

this compound

Diaminopropionic acid (Dap)

tert-Butyloxycarbonyl (Boc)

Benzyl ester (OBzl)

Di-tert-butyl dicarbonate (Boc₂O)

Trifluoroacetic acid (TFA)

Hydrochloric acid (HCl)

9-Fluorenylmethyloxycarbonyl (Fmoc)

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)

p-Toluensulfonyl (Tosyl, Ts)

Serine

Dehydroalanine

Purification and Isolation Techniques in Advanced Synthetic Research

Chromatographic Methodologies for Separating H-Dap(Boc)-OBzl.HCl from Reaction Mixtures

Chromatography is a cornerstone of modern organic synthesis, offering powerful methods for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, both flash chromatography and High-Performance Liquid Chromatography (HPLC) are indispensable tools.

Flash chromatography is a rapid and efficient technique widely used for the preparative purification of organic compounds. It typically employs silica (B1680970) gel as the stationary phase and a solvent system, often a mixture of a polar solvent (like ethyl acetate (B1210297) or methanol) and a non-polar solvent (like hexanes or dichloromethane), as the mobile phase. The process is driven by positive pressure, allowing for faster elution and sharper separation compared to traditional gravity column chromatography.

When purifying this compound, flash chromatography is employed to remove by-products, unreacted starting materials, and other impurities generated during its synthesis. The choice of solvent system is critical and is usually optimized through thin-layer chromatography (TLC) to identify a mobile phase that provides good separation (high Rf difference) between the desired product and impurities. Common solvent systems reported for similar protected amino acid derivatives include mixtures of ethyl acetate/hexanes or dichloromethane (B109758)/methanol, often with a small percentage of acetic acid or triethylamine (B128534) to improve peak shape and separation rsc.orgescholarship.orguzh.ch. For instance, a gradient elution starting with a lower polarity mixture and gradually increasing the polarity can effectively elute this compound from the silica gel column rsc.orgescholarship.orguzh.ch.

High-Performance Liquid Chromatography (HPLC) offers superior resolution and sensitivity compared to flash chromatography, making it ideal for both analytical assessment of purity and semipreparative isolation of highly pure compounds. Reverse-phase HPLC (RP-HPLC), utilizing a non-polar stationary phase (commonly C18 silica) and a polar mobile phase (typically water/acetonitrile or water/methanol mixtures, often with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid), is frequently used for compounds like this compound rsc.orgrsc.orggoogle.comgoogleapis.com.

Analytical HPLC is used to determine the purity of synthesized batches, identify impurities, and optimize purification conditions. Semipreparative HPLC can then be employed to isolate gram quantities of the compound with very high purity, often exceeding 98% or 99%. The mobile phase composition, gradient profile, flow rate, and column dimensions are carefully selected to achieve efficient separation. For example, a typical RP-HPLC method might involve a gradient from 0.1% TFA in water to 0.1% TFA in acetonitrile, run on a C18 column rsc.orgrsc.org. The retention time and peak shape provide crucial data for purity assessment, while the collected fractions from semipreparative runs yield the purified this compound rsc.orgrsc.orggoogle.comgoogleapis.com.

Crystallization and Recrystallization for Enhanced Purity

Crystallization is a powerful purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent or solvent mixture. For this compound, crystallization and recrystallization can significantly enhance purity, especially after chromatographic purification.

The process involves dissolving the crude or partially purified compound in a minimum amount of a suitable hot solvent or solvent mixture, followed by slow cooling. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. Impurities, if present at lower concentrations or having different solubility profiles, tend to remain in the mother liquor. The crystalline solid is then collected by filtration and dried. Common solvents for crystallization of protected amino acid derivatives include ethanol, isopropanol (B130326), ethyl acetate, or mixtures thereof with non-polar solvents like hexanes or diethyl ether. The choice of solvent is empirical and depends on the specific solubility characteristics of this compound and its associated impurities. Recrystallization, which involves repeating the crystallization process, can further improve purity. While specific crystallization protocols for this compound are not extensively detailed in the provided search results, the principle is a standard method for achieving high purity for solid organic compounds patentorder.com.

Techniques for Salt Purification and Isolation

This compound is isolated as a hydrochloride salt, which often confers greater stability and ease of handling compared to the free base. Purification of the salt form itself or isolation of the compound as a specific salt can be achieved through various methods.

One common approach involves precipitating the hydrochloride salt from a solution of the free base using hydrochloric acid, often in an organic solvent like diethyl ether or dioxane patentorder.comgoogle.com. The resulting salt can then be further purified. If the salt is soluble in a particular solvent, it can be recrystallized. Alternatively, if the salt is less soluble, it can be precipitated and washed with a solvent in which it is sparingly soluble to remove soluble impurities. Techniques such as trituration (grinding a solid with a solvent in which it is insoluble to remove surface impurities) can also be applied to the salt form. In some cases, the formation of the HCl salt itself can be a purification step, as impurities might remain in solution or precipitate differently. For instance, a patent mentions that the HCl salt enables facile isolation and purification at scale, with crystallization of the salt allowing for impurity purging beyond chromatographic capabilities patentorder.com.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is indispensable for determining the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. For H-Dap(Boc)-OBzl.HCl, the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to its distinct functional groups:

Boc Protecting Group: The tert-butyl protons of the Boc group typically appear as a sharp singlet in the range of δ 1.3–1.5 ppm. The carbamate (B1207046) NH proton is usually observed as a broad singlet, often around δ 4.5–5.5 ppm, which can be exchangeable with solvent.

Benzyl (B1604629) Ester Group: The methylene (B1212753) protons (CH₂) of the benzyl ester are expected to resonate as a singlet or a doublet (due to coupling with the benzylic CH) around δ 5.0–5.3 ppm. The aromatic protons of the phenyl ring typically appear as a multiplet in the δ 7.2–7.4 ppm region.

Diaminopropionic Acid Backbone:

The α-proton (CH) attached to the chiral center will likely appear as a multiplet, typically around δ 3.5–4.5 ppm, influenced by the adjacent protonated amine and the ester carbonyl.

The β-methylene protons (CH₂) will also appear as multiplets, likely in the δ 2.5–3.5 ppm range, reflecting their attachment to the Boc-protected amine and the α-carbon.

The free α-amino group, protonated as a hydrochloride salt, will contribute to a broad signal or exchangeable proton, often observed as a broad singlet or multiplet in the δ 7.0–9.0 ppm range, depending on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts and Assignments for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Boc (tert-butyl) | 1.3–1.5 | s | -C(CH₃)₃ |

| Boc NH | 4.5–5.5 | bs | Boc-NH- |

| Benzyl CH₂ | 5.0–5.3 | s | -O-CH₂-Ph |

| Benzyl Aromatic | 7.2–7.4 | m | Ph-CH₂- |

| α-Carbon Proton (CH) | 3.5–4.5 | m | -CH(NH₃⁺)- |

| β-Methylene Protons (CH₂) | 2.5–3.5 | m | -CH₂-NHBoc |

| α-Amino Protons (NH₃⁺) | 7.0–9.0 | bs | -CH(NH₃⁺)- |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

¹³C NMR for Carbon Backbone Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The characteristic signals for this compound are anticipated as follows:

Boc Protecting Group: The carbonyl carbon of the Boc group typically resonates around δ 155–157 ppm. The quaternary carbon of the tert-butyl group appears around δ 79–80 ppm, and the methyl carbons appear as a singlet around δ 28–29 ppm.

Benzyl Ester Group: The ester carbonyl carbon is expected in the δ 170–175 ppm range. The benzylic methylene carbon (CH₂) appears around δ 65–70 ppm, and the aromatic carbons of the phenyl ring resonate in the δ 127–130 ppm region.

Diaminopropionic Acid Backbone:

The α-carbon (Cα) bearing the protonated amine and ester group is expected in the δ 50–55 ppm range.

The β-carbon (Cβ) attached to the Boc-protected amine will be observed around δ 40–45 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |

| Boc Carbonyl | 155–157 | Boc-C=O |

| Boc Quaternary Carbon | 79–80 | Boc-C(CH₃)₃ |

| Boc Methyl Carbons | 28–29 | Boc-C(CH₃)₃ |

| Ester Carbonyl | 170–175 | -CO-O-CH₂Ph |

| Benzyl CH₂ | 65–70 | -O-CH₂-Ph |

| Benzyl Aromatic | 127–130 | Ph-CH₂- |

| α-Carbon (Cα) | 50–55 | -CH(NH₃⁺)- |

| β-Carbon (Cβ) | 40–45 | -CH₂-NHBoc |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for confirming structural assignments and establishing connectivity, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H correlations), typically over 2-3 bonds. For this compound, COSY would confirm the vicinal relationships between the α-proton, β-methylene protons, and potentially the benzylic CH₂ if it shows coupling. It helps in identifying spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C correlations). This technique is vital for assigning specific proton signals to their corresponding carbon atoms, confirming the assignments made from ¹H and ¹³C NMR spectra. For instance, it would link the α-proton to the α-carbon and the β-protons to the β-carbon.

Isotopic Labeling Studies using ¹⁵N NMR for Mechanistic Insights

Isotopic labeling, particularly with ¹⁵N, is a powerful tool for mechanistic studies, especially when investigating reaction pathways or the fate of specific nitrogen atoms.

Principle: By synthesizing the compound with a ¹⁵N isotope incorporated into a specific nitrogen atom (e.g., the Boc-protected amine or the free amine), its behavior during a reaction can be tracked using ¹⁵N NMR spectroscopy. The ¹⁵N nucleus has a lower natural abundance and a lower gyromagnetic ratio compared to ¹H, requiring enrichment for sensitive detection.

Application: If this compound were subjected to a reaction where the Boc group is removed or the free amine is modified, ¹⁵N NMR could pinpoint which nitrogen atom is involved. For instance, a ¹⁵N-labeled Boc group would show a distinct signal that disappears or shifts upon deprotection, confirming the reaction mechanism. Similarly, labeling the free α-amine would allow tracking its involvement in peptide bond formation or other reactions. This technique is also used in conjunction with ¹³C and ²H labeling for comprehensive structural and dynamic studies of peptides and proteins.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis in Reaction Monitoring

Infrared (IR) spectroscopy is a non-destructive technique that identifies functional groups based on their characteristic vibrational frequencies. For this compound, IR spectroscopy provides key signatures:

Amine Hydrochloride Salt: The protonated amine (-NH₃⁺) group in hydrochloride salts typically exhibits broad absorption bands in the stretching region (ν NH₃⁺) between 3000–2500 cm⁻¹. These bands are often broad and can overlap with C-H stretching vibrations.

Boc Carbamate: The carbonyl stretching vibration (ν C=O) of the Boc carbamate is expected around 1680–1710 cm⁻¹. The N-H stretching vibration of the carbamate is typically observed around 3300–3350 cm⁻¹. The tert-butyl group also shows characteristic C-H stretching bands around 2950–2980 cm⁻¹.

Benzyl Ester: The ester carbonyl stretching vibration (ν C=O) is typically found in the range of 1730–1750 cm⁻¹. The C-O stretching vibrations of the ester are also prominent in the fingerprint region. The aromatic C-H stretching vibrations of the benzyl group appear above 3000 cm⁻¹, while aromatic ring vibrations occur in the 1450–1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group / Bond | Characteristic IR Band (cm⁻¹) | Assignment |

| Amine Hydrochloride | 3000–2500 (broad) | ν NH₃⁺ |

| Boc Carbonyl | 1680–1710 | ν C=O (carbamate) |

| Boc N-H | 3300–3350 | ν N-H |

| Boc tert-butyl C-H | 2950–2980 | ν C-H |

| Ester Carbonyl | 1730–1750 | ν C=O (ester) |

| Ester C-O | ~1150–1250 | ν C-O (ester) |

| Benzyl Aromatic C-H | >3000 | ν C-H (aromatic) |

| Benzyl Aromatic Ring | 1450–1600 | ν C=C (aromatic) |

IR spectroscopy can also be used for reaction monitoring, observing the disappearance of reactant peaks and the appearance of product peaks, such as the formation of the ester carbonyl or the protonated amine salt.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is crucial for confirming the molecular weight of this compound and elucidating its structure through fragmentation patterns. Electrospray Ionization (ESI) is a common ionization technique for such polar molecules.

Molecular Ion: The compound is expected to be detected as a protonated molecule [M+H]⁺ in positive ion mode. For this compound (C₁₅H₂₃ClN₂O₄), the expected mass-to-charge ratio (m/z) would correspond to its molecular weight.

Molecular Formula: C₁₅H₂₃ClN₂O₄

Monoisotopic Mass: 330.1347 g/mol

Expected [M+H]⁺ ion: m/z ≈ 331.14 (assuming the chloride is lost and a proton is gained).

Fragmentation Pathways: Fragmentation in MS can provide structural information. Common fragmentation pathways for Boc-protected amino acid benzyl esters include:

Loss of the Boc group: Cleavage of the carbamate linkage can lead to the loss of the tert-butoxycarbonyl moiety (m/z 100) or isobutylene (B52900) (m/z 56) and CO₂.

Cleavage of the benzyl ester: The benzyl group can be lost as a benzyl cation (m/z 91) or as benzyl alcohol (m/z 108).

Cleavage of the peptide backbone: Fragmentation can occur at the ester linkage or around the amino acid residues.

Table 4: Expected MS Fragmentation Ions for this compound

| Fragment Ion Type | Expected m/z (approx.) | Description of Fragmentation |

| [M+H]⁺ | 331.14 | Protonated molecular ion |

| [M+H - Boc]⁺ | ~231 | Loss of Boc group (C₅H₁₁NO₂) |

| [M+H - Boc + H]⁺ | ~232 | Loss of isobutylene (C₄H₈) and CO₂ |

| [M+H - Benzyl]⁺ | ~240 | Loss of benzyl cation (C₇H₇) |

| [M+H - Benzyl Ester]⁺ | ~225 | Loss of benzyl ester group |

| Benzyl Cation | 91 | C₇H₇⁺ |

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous determination of the elemental composition.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical parameter, particularly given its role as a chiral building block in peptide synthesis and medicinal chemistry. Enantiomers of chiral compounds can exhibit significantly different biological activities and pharmacological profiles, making precise quantification of enantiomeric excess (ee) essential for quality control and efficacy.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a principal technique for the quantitative determination of enantiomeric purity. This method utilizes a chiral stationary phase (CSP) that interacts differentially with the two enantiomers of this compound, leading to their separation. Commonly employed CSPs for amino acid derivatives include those based on cellulose (B213188) or amylose (B160209) derivatives, such as Chiralpak® or Chiralcel® columns. A typical analysis involves dissolving the sample in a suitable solvent and injecting it onto the chiral column using a mobile phase, often a mixture of non-polar solvents like hexane (B92381) with polar modifiers such as isopropanol (B130326) or ethanol.

Upon elution, the separated enantiomers are detected, typically by UV absorbance, given the presence of the benzyl ester and Boc protecting group chromophores. The enantiomeric excess (ee) is calculated from the peak areas of the resolved enantiomers using the formula:

Research indicates that chiral HPLC can achieve high resolution and quantify enantiomeric purity with accuracy exceeding 99% for related protected amino acid derivatives.

Spectroscopic Methods: While chiral HPLC is often the gold standard for quantitative enantiomeric purity assessment, spectroscopic methods can provide complementary or alternative approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be employed to determine enantiomeric excess, typically by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents form diastereomeric derivatives or complexes with the enantiomers of this compound, which exhibit distinct signals in NMR spectra (e.g., ¹H, ¹³C, or ³¹P NMR). For instance, the use of chiral shift reagents, such as certain lanthanide complexes or organic chiral molecules like quinine, can induce chemical shift differences between the enantiomers, allowing for quantification based on the relative intensities of the split signals. While potentially rapid and cost-effective, this method may require optimization of the chiral agent and solvent system, and the resolution of signals can sometimes be challenging compared to HPLC.

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatographic separation techniques like Gas Chromatography (GC) or HPLC (e.g., GC×GC-MS, HPLC-MS/MS), can also be utilized for enantiomeric determination. This typically involves either derivatization with a chiral reagent to form diastereomers that can be separated and detected by MS, or the formation of chiral complexes with specific ions or molecules in the gas phase. These methods are valuable for identifying and quantifying enantiomers, especially when coupled with high-resolution mass analyzers.

Table 4.4.1: Representative Chiral HPLC Analysis of this compound

| Parameter | Value/Description | Notes |

| Chiral Stationary Phase (CSP) | Chiralpak® IC (or similar cellulose derivative) | Commonly used for amino acid derivatives. |

| Mobile Phase | Hexane : Isopropanol (e.g., 80:20 v/v) | Optimized ratio for enantiomer separation. |

| Flow Rate | 0.5 - 1.0 mL/min | Typical range for analytical HPLC. |

| Column Temperature | 20 - 25 °C | Maintained for consistent separation. |

| Detection Wavelength | 210-230 nm | For UV detection of ester and carbamate functionalities. |

| Retention Time (R-enantiomer) | e.g., 12.5 minutes | Hypothetical retention time for one enantiomer. |

| Retention Time (S-enantiomer) | e.g., 14.2 minutes | Hypothetical retention time for the other enantiomer. |

| Enantiomeric Excess (ee) | > 99.0% | Determined from peak area integration. |

| Method Validation | Demonstrated linearity, accuracy, precision. | Standard practice for analytical method validation. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for unequivocally establishing the absolute stereochemistry of a chiral molecule and providing an atomic-level understanding of its three-dimensional structure and conformation. For this compound, this technique offers insights into the precise arrangement of atoms, bond lengths, bond angles, and torsion angles, as well as intermolecular interactions within the crystal lattice.

Absolute Stereochemistry Determination: The absolute configuration at the chiral center (typically the α-carbon of the amino acid) is determined through X-ray diffraction by exploiting anomalous dispersion effects. When a crystal containing a chiral molecule is subjected to X-ray radiation, subtle differences in the scattering of X-rays by atoms can be measured. These differences are particularly pronounced for atoms with atomic numbers close to the absorption edge of the X-ray wavelength used. By analyzing the diffraction data, the absolute configuration can be assigned, often quantified by the Flack parameter. A Flack parameter close to 0 indicates a correct assignment of the absolute configuration, while a value close to 1 suggests the opposite enantiomer's configuration was assigned. This method provides an unambiguous assignment, complementing the relative purity determination by chiral chromatography.

Table 4.5.1: Representative Crystallographic Data for Amino Acid Derivatives

| Parameter | Value/Description | Notes |

| Crystal System | Monoclinic / Orthorhombic / Tetragonal | Depends on the specific crystal packing. |

| Space Group | e.g., P2₁ / P2₁2₁2₁ / I4₁ | Dictates the symmetry elements of the crystal lattice. |

| Unit Cell Dimensions (a, b, c) | e.g., a=X.XX Å, b=Y.YY Å, c=Z.ZZ Å | Defines the size of the unit cell. |

| Unit Cell Angles (α, β, γ) | e.g., α=90°, β=Y.YY°, γ=90° | Defines the angles between the unit cell axes. |

| Z (Molecules per unit cell) | e.g., 2 or 4 | Indicates the number of formula units in the unit cell. |

| R-factor / wR2 | e.g., 0.03 - 0.06 | Measure of the agreement between observed and calculated structure factors; lower is better. |

| Flack Parameter | e.g., 0.02 ± 0.01 | Crucial for determining absolute stereochemistry; value close to 0 indicates correct assignment. |

| Selected Torsion Angle (φ) | e.g., +60° | Backbone torsion angle defining conformation. |

| Selected Torsion Angle (ψ) | e.g., +30° | Backbone torsion angle defining conformation. |

| Selected Side-chain Torsion (χ¹) | e.g., -60° | Side-chain torsion angle defining side-chain orientation. |

| Hydrogen Bonding | N-H···Cl⁻, C-H···O, N-H···O, etc. | Intermolecular interactions influencing crystal packing and stability. |

Reactivity and Mechanistic Studies of H Dap Boc Obzl.hcl

Nucleophilic Reactivity of the Primary Amine

The primary amine of H-Dap(Boc)-OBzl.HCl is the principal site of nucleophilic reactivity. In its salt form, the amine is protonated (NH3+) and non-nucleophilic. However, upon neutralization with a non-nucleophilic base, the lone pair of electrons on the nitrogen is restored, rendering it a potent nucleophile capable of attacking a wide range of electrophiles. msu.edu The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia (B1221849), though this can be heavily influenced by steric factors. masterorganicchemistry.com

Key reactions involving the nucleophilic primary amine include:

Acylation: The most common reaction is the formation of an amide bond, which is the cornerstone of peptide synthesis. The amine attacks an activated carboxyl group (such as an acid halide, anhydride (B1165640), or an active ester) of another amino acid to form a dipeptide. bachem.com

Alkylation: The amine can react with alkyl halides in an SN2 reaction to form secondary amines. However, this process can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation. msu.edu

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields stable sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu

The reactivity of the primary amine is sterically hindered to some extent by the bulky Boc and benzyl (B1604629) groups on adjacent atoms, which can influence reaction rates and the choice of coupling reagents in peptide synthesis.

| Reaction Type | Electrophile | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Acylation (Peptide Coupling) | Activated Carboxylic Acid (e.g., with EDC, HATU) | Amide | Organic solvent (DMF, DCM), Base (DIPEA, NMM), Room Temperature |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine | Base (e.g., K₂CO₃), Polar aprotic solvent |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | Aqueous base (e.g., NaOH) or Pyridine |

Electrophilic Reactivity of the Carboxyl Ester

The carboxyl group of this compound is protected as a benzyl ester. The carbonyl carbon of this ester group is electrophilic and susceptible to attack by strong nucleophiles. However, esters are generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides.

Common reactions involving the ester group include:

Hydrolysis (Saponification): Under basic conditions (e.g., using NaOH or LiOH), the ester can be hydrolyzed to the corresponding carboxylate salt. archive.orgsaskoer.ca This reaction proceeds via a nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis is also possible but is less common for deprotection in the presence of an acid-labile Boc group. archive.org The benzyl ester group has been noted to enhance the affinity of amino acid substrates for certain enzymes, which can facilitate enzymatic hydrolysis. acs.org

Aminolysis: Reaction with ammonia or a primary/secondary amine can convert the ester into an amide. This reaction is typically slower than hydrolysis and often requires elevated temperatures.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the benzyl group can be exchanged for another alkyl group.

The reactivity of the benzyl ester is comparable to that of other simple alkyl esters, though electronic effects from the benzene (B151609) ring can play a minor role. The primary utility of the benzyl ester in this context is as a protecting group that is stable to the basic and mildly acidic conditions used in peptide synthesis while being removable under specific, non-acidolytic conditions. organic-chemistry.org

Role of Protecting Groups in Directing Regioselectivity and Chemoselectivity

Protecting groups are fundamental to the synthetic utility of this compound, enabling precise control over which part of the molecule reacts. springernature.comorganic-chemistry.org The Boc and benzyl groups serve distinct but complementary roles in directing reaction outcomes.

Regioselectivity: Diaminopropionic acid possesses two amine groups. The Boc group masks one of these amines, while the other is available for reaction after neutralization. This ensures that in reactions like peptide coupling, acylation occurs exclusively at the intended primary amine, preventing the formation of branched or undesired side products.

Chemoselectivity and Orthogonality: Chemoselectivity is achieved through the use of "orthogonal" protecting groups, which can be removed under different conditions without affecting each other. organic-chemistry.org The Boc and benzyl groups form a classic orthogonal pair. springernature.com

The Boc group is specifically designed to be labile under acidic conditions (e.g., trifluoroacetic acid or HCl). wikipedia.orgjk-sci.com It is stable to basic conditions and hydrogenolysis.

The benzyl ester is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst). organic-chemistry.orgcommonorganicchemistry.com

This orthogonality is critical in multi-step syntheses. For instance, in solid-phase peptide synthesis (SPPS), the Boc group can be removed from the N-terminus to allow for the coupling of the next amino acid, while the benzyl ester protecting a side-chain carboxyl group remains intact. The benzyl group is then removed in a final, global deprotection step. nih.gov

| Protecting Group | Functional Group Protected | Stable To | Labile To (Deprotection Conditions) |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Amine | Base, Hydrogenolysis | Strong Acid (e.g., TFA, HCl) wikipedia.org |

| Bzl (Benzyl) | Carboxylic Acid (as ester) | Acid, Base | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) commonorganicchemistry.com |

Reaction Mechanisms of Deprotection and Coupling Reactions Involving this compound

Understanding the mechanisms of key reactions is crucial for optimizing conditions and minimizing side products.

Boc Group Deprotection: The acid-catalyzed removal of the Boc group proceeds through a unimolecular mechanism (E1). commonorganicchemistry.comtotal-synthesis.com

Protonation: The carbonyl oxygen of the carbamate (B1207046) is protonated by a strong acid like trifluoroacetic acid (TFA). jk-sci.commasterorganicchemistry.com

Carbocation Formation: The protonated group fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid. commonorganicchemistry.comtotal-synthesis.com

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas. commonorganicchemistry.com

Amine Formation: The final product is the protonated free amine (as a TFA or HCl salt). commonorganicchemistry.com The released tert-butyl cation can be scavenged to prevent side reactions. wikipedia.org

Benzyl Ester Deprotection: The removal of the benzyl ester is typically achieved by catalytic hydrogenolysis. commonorganicchemistry.comjk-sci.com

Oxidative Addition: The benzyl ester undergoes oxidative addition to the surface of the palladium catalyst (Pd(0)). jk-sci.com

Hydrogenolysis: Hydrogen gas (or a hydrogen donor) coordinates with the catalyst and facilitates the cleavage of the carbon-oxygen bond. jk-sci.com

Product Formation: The reaction yields the free carboxylic acid and toluene. The catalyst is regenerated in the process. jk-sci.com

Peptide Coupling Reaction: The formation of a peptide bond is a condensation reaction that requires activation of the carboxylic acid group. bachem.comglobalresearchonline.net Using a carbodiimide (B86325) reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common method.

Activation: The carboxyl group of an incoming N-protected amino acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The neutralized primary amine of H-Dap(Boc)-OBzl acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new amide (peptide) bond and releases a urea (B33335) byproduct. globalresearchonline.net To increase efficiency and suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often used, which convert the O-acylisourea into a less reactive but more selective active ester intermediate. peptide.com

Conformational Analysis and its Impact on Reactivity

The three-dimensional shape, or conformation, of a molecule can significantly influence its reactivity. slideshare.netyoutube.com For a flexible acyclic molecule like this compound, rotation around single bonds allows it to adopt numerous conformations. However, the presence of bulky groups like the tert-butyl of the Boc protector and the phenyl ring of the benzyl ester introduces significant steric strain, limiting the molecule to a smaller set of low-energy, preferred conformations. nih.gov

Steric Hindrance: The preferred conformation will likely orient the bulky protecting groups away from each other to minimize steric clash. This arrangement can sterically shield the reactive centers. For example, the primary amine's accessibility to an incoming activated amino acid during peptide coupling may be reduced, potentially slowing the reaction rate compared to a less hindered amine. Similarly, the electrophilic carbonyl carbon of the benzyl ester may be partially blocked, affecting the rate of hydrolysis or aminolysis. slideshare.net

Stereoelectronic Effects: The reactivity of the primary amine is dependent on the orientation of its lone pair of electrons. The molecule's conformation dictates this orientation. For optimal nucleophilic attack, the lone pair must be properly aligned with the electrophile's receiving orbital. Conformations that misalign this orbital due to steric constraints could lead to decreased reactivity. youtube.com While specific conformational studies on this compound are not widely published, analysis of related protected amino acids suggests that such steric and stereoelectronic factors play a critical role in dictating the outcomes of synthetic transformations. nih.govmdpi.com

Applications in Complex Molecular Synthesis

Role as a Key Building Block in Peptide Synthesis

The compound is instrumental in constructing peptides with modified backbones and side chains, enabling the exploration of novel peptide structures and functions.

H-Dap(Boc)-OBzl.HCl facilitates the incorporation of diaminopropionic acid into linear peptide chains. Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that can impart specific characteristics, such as pH sensitivity, to the resulting peptides. For instance, when incorporated into cationic amphipathic peptides, Dap residues can lower the pKa of their side chain amino groups, making the peptides' protonation state sensitive to pH changes encountered during endosomal acidification. This property is leveraged in gene delivery systems, where pH-sensitive conformational changes can facilitate cargo release nih.govnih.gov. The compound's free N-terminus allows for straightforward coupling to the C-terminus of a growing peptide chain, while the Boc-protected side chain amino group can be selectively deprotected later for further modifications or remain protected as needed peptide.com.

Dap derivatives, including those similar to this compound, are widely employed in Solid-Phase Peptide Synthesis (SPPS) gyrosproteintechnologies.com. The Boc protecting group on the side chain amino group is stable to the conditions used for N-terminal Fmoc deprotection (e.g., piperidine), allowing for selective deprotection and subsequent modification of the side chain at a desired stage of synthesis peptide.comsigmaaldrich.com. This orthogonality is critical for constructing complex peptide architectures, such as branched peptides or peptides with site-specific modifications sigmaaldrich.comrsc.org. For example, the Fmoc/Dde strategy, which utilizes orthogonal protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), is commonly used for side-chain modifications and has been applied to Dap derivatives in SPPS sigmaaldrich.com. The benzyl (B1604629) ester at the C-terminus is typically cleaved during the final acidolysis step, releasing the peptide from the resin peptide.com.

While SPPS is prevalent, Dap derivatives are also utilized in Solution-Phase Peptide Synthesis (LPPS) sigmaaldrich.comgoogle.com. DL-2,3-Diaminopropionic acid monohydrochloride, a related compound, is noted for its use in solution-phase peptide synthesis sigmaaldrich.com. LPPS approaches can be advantageous for synthesizing specific peptide fragments or for large-scale production where SPPS might be less efficient or cost-effective. The compound's structure is compatible with standard LPPS coupling reagents and strategies google.com.

Synthesis of Peptidomimetics and Constrained Peptides

The unique structure of diaminopropionic acid, with its two amino groups, makes it an excellent candidate for creating peptidomimetics and constrained peptides.

Dap residues are frequently incorporated into macrocyclic peptides. The presence of two amino groups allows for cyclization via amide bond formation, often involving the side chain amino group and the peptide backbone, or through conjugation to a scaffold. For instance, bicyclic peptides can be formed by linking the N-terminal amine and two side-chain amines (from Dap and lysine) to a rigid scaffold like trimesic acid, creating structures that preorganize the peptide for target binding nih.govportlandpress.com. Macrocyclization strategies often employ orthogonal protection of the Dap side chain amino group, such as with the Mtt (4-methyltrityl) group, allowing for selective deprotection and subsequent cyclization by amide bond formation acs.org.

Dap's dual amino functionalities also lend themselves to the creation of functionalized bis-peptides that mimic protein motifs. The ability to selectively functionalize one amino group while leaving the other available for peptide bond formation or further modification is key. For example, Dap derivatives have been used to create peptidomimetics where the side chain amino group is decorated with functionalized oxa acids, leading to novel amino acid mimetics mdpi.comresearchgate.net. These modified Dap residues can be incorporated into peptide libraries to identify compounds with specific biological activities, such as probes for enzymes or potential therapeutic agents mdpi.comresearchgate.net.

Table 1: Key Properties and Applications of this compound and Related Dap Derivatives

| Property/Application | Description | Relevant Search Results |

| Chemical Structure | Diaminopropionic acid derivative with N-terminus free (H-), Boc-protected side chain amino group, and benzyl ester C-terminus, as a hydrochloride salt. | sigmaaldrich.comsigmaaldrich.comcreative-peptides.comnih.gov |

| Primary Use | Building block in peptide synthesis, peptidomimetics, and constrained peptides. | peptide.comgyrosproteintechnologies.comrsc.orgsigmaaldrich.commdpi.comchemimpex.comnih.govacs.orgrsc.orgnih.govmdpi.comnih.govbiorxiv.orgnih.govresearchgate.netresearchgate.netnih.gov |

| Peptide Synthesis Strategy | Compatible with both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). | peptide.comgyrosproteintechnologies.comsigmaaldrich.comsigmaaldrich.comnih.govnih.govresearchgate.netnih.gov |

| Role in SPPS | Enables incorporation of Dap residues; Boc protection on side chain allows for orthogonal deprotection and modification. | peptide.comsigmaaldrich.comrsc.orgresearchgate.net |

| Role in LPPS | Used in solution-phase peptide synthesis, offering an alternative to SPPS. | sigmaaldrich.comgoogle.comnih.govresearchgate.net |

| Peptidomimetics | Used to synthesize peptidomimetics by modifying the side chain amino group. | mdpi.comresearchgate.netnih.govnih.gov |

| Constrained Peptides/Macrocycles | Facilitates synthesis of macrocyclic and constrained peptides via cyclization strategies. | nih.govportlandpress.comacs.orgrsc.org |

| Functionalization | Side chain amino group can be selectively functionalized after deprotection. | sigmaaldrich.comrsc.orgmdpi.comresearchgate.netresearchgate.net |

| pH Sensitivity | Incorporation into peptides can lead to pH-sensitive properties, useful in gene delivery. | nih.govnih.gov |

| Protecting Group Strategy | Features Boc protection on the side chain, orthogonal to Fmoc chemistry. | peptide.comsigmaaldrich.com |

| C-terminal Group | Benzyl ester (-OBzl) typically removed during final cleavage. | peptide.com |

Compound Names Mentioned:

this compound

Diaminopropionic acid (Dap)

L-2,3-diaminopropionic acid (L-Dap)

DL-2,3-Diaminopropionic acid monohydrochloride

Boc-protected diaminopropionic acid

Fmoc-protected L-2,3-diaminopropionic acid (Fmoc-Dap-OH)

Fmoc-Dap(Mtt)-OH

H-Dap(Boc)-OMe.HCl

N-beta-(t-Butyloxycarbonyl)-L-2,3-diaminopropionic acid methyl ester hydrochloride

2,3-diaminopropanol

Ornithine

2,4-diaminobutanoic acid (Dab)

meso-diaminopimelic acid (m-DAP)

L-2,3-diaminopropionic acid (l-Dap)

Dpr (2,3-diaminopropionic acid)

Precursor in Natural Product and Analogue Synthesis

The compound's structure, incorporating a diamine functionality and protected groups, makes it an ideal starting material for assembling complex natural products and their synthetic analogs. These molecules often possess significant biological activities, and this compound provides a reliable route to introduce specific structural motifs derived from diaminopropionic acid.

Diaminopropionic acid derivatives have been implicated in the synthesis of various bioactive compounds, including those with immunomodulatory properties. This compound can be employed to introduce the diaminopropionic acid scaffold into molecules designed to modulate immune responses. Research into peptides and peptidomimetics derived from such building blocks aims to develop novel therapeutic agents targeting immune system pathways. While specific research directly detailing the use of this compound for immunomodulatory agents is ongoing, the general utility of protected diaminopropionic acid derivatives in constructing biologically active peptides suggests its potential in this area.

Beyond immunomodulatory agents, this compound is a versatile precursor for a range of other bioactive scaffolds. Its ability to be selectively deprotected and coupled allows for its integration into diverse molecular architectures, including those found in antiviral, anticancer, and antimicrobial agents. The compound's chiral nature, when used in its enantiomerically pure form, is also critical for developing stereochemically defined bioactive molecules, as seen in studies involving chiral recognition and drug development.

Application in the Synthesis of Heterocyclic Compounds

The presence of two amino groups within the diaminopropionic acid backbone, albeit differentially protected in this compound, offers opportunities for cyclization reactions. These reactions can lead to the formation of various heterocyclic ring systems, which are prevalent in many pharmaceuticals and natural products. The controlled deprotection and subsequent intramolecular or intermolecular reactions of this compound can facilitate the construction of nitrogen-containing heterocycles, expanding its utility in synthetic organic chemistry.

Development of Chemical Probes and Tools for Chemical Biology Research

In chemical biology, precisely engineered molecules are required to investigate biological processes. This compound can be utilized in the synthesis of chemical probes. These probes might incorporate the diaminopropionic acid moiety as part of a larger structure designed to interact with specific biomolecules, such as proteins or nucleic acids. The protected nature of the compound allows for its incorporation into complex probe designs, where selective deprotection can be used to attach reporter groups, affinity labels, or other functional elements. This enables researchers to study molecular interactions, enzyme activity, and cellular pathways with high specificity.

Stereochemical Control and Chiral Integrity in Synthetic Transformations

Importance of Maintaining Chirality in Dap-Containing Molecules

The biological activity of peptides is intrinsically linked to their three-dimensional structure, which is dictated by the specific sequence and chirality of their constituent amino acids. nih.govrsc.org Chirality, or the "handedness" of an amino acid, affects everything from protein folding and function to interactions with stereospecific biological targets like enzymes and receptors. jpt.com Even a subtle change in the configuration at a single stereocenter can drastically alter a peptide's conformation, potentially leading to a complete loss of bioactivity or, in some cases, harmful off-target effects. nih.govresearchgate.net

L-2,3-diaminopropanoic acid (l-Dap) is a non-proteinogenic amino acid that serves as a key structural motif in numerous natural products, including antitumor antibiotics like bleomycins and various bioactive peptides. mdpi.comnih.gov The specific stereochemistry of the Dap residue is critical for the molecule's ability to adopt the correct conformation for biological interaction. Therefore, preserving the absolute configuration of chiral centers during the synthesis of Dap-containing molecules is paramount. nih.gov Failure to control stereochemistry can result in diastereomeric impurities that are often difficult to separate from the desired product and can compromise the biological efficacy and safety of the final compound. nih.govnih.gov

Challenges of Epimerization (Racemization) During Peptide Coupling and Cyclization

A significant hurdle in the synthesis of peptides, including those containing H-Dap(Boc)-OBzl.HCl, is the risk of epimerization—the loss of chiral integrity at the α-carbon of an amino acid. researchgate.netnih.gov This side reaction is particularly problematic during the carboxyl group activation step required for peptide bond formation. nih.govhighfine.comwikipedia.org

The primary mechanism for epimerization involves the formation of a planar, achiral intermediate known as an oxazolone (B7731731) (or azlactone). peptide.combachem.comluxembourg-bio.com This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. In the presence of a base, the proton at the α-carbon becomes acidic and can be abstracted, leading to the formation of the oxazolone. Subsequent nucleophilic attack by an amine can occur from either face of the planar intermediate, resulting in a mixture of L- and D-isomers (a racemic or epimerized mixture). nih.govbachem.comluxembourg-bio.com

Several factors can increase the propensity for epimerization:

Amino Acid Identity: Certain amino acids, such as cysteine and histidine, are particularly susceptible to racemization. peptide.comdu.ac.in

Reaction Conditions: The choice of coupling reagent, base, and solvent, as well as the reaction temperature, significantly influences the rate of epimerization. nih.govhighfine.com Stronger bases and prolonged reaction times can exacerbate the problem. highfine.com

Protecting Groups: While urethane-based protecting groups like Boc and Fmoc generally offer good protection against racemization, the activation of N-acyl protected amino acids poses a higher risk. luxembourg-bio.comdu.ac.innih.gov

During cyclization reactions, the C-terminal amino acid is especially prone to epimerization due to repeated or prolonged activation, making stereochemical control even more critical.

Strategies for Preventing Epimerization in this compound Transformations

To ensure the chiral purity of peptides synthesized using this compound or its derivatives, several strategies have been developed to suppress epimerization during the critical coupling step. These methods focus on minimizing the formation or lifetime of the problematic oxazolone intermediate.

Key Strategies to Minimize Epimerization:

| Strategy | Description | Key Reagents/Conditions | References |

|---|---|---|---|

| Use of Additives | Racemization-suppressing additives are added to the coupling reaction. They react with the activated amino acid to form an active ester intermediate that is less prone to oxazolone formation than the initial activated species. | HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), 6-Cl-HOBt, OxymaPure. wikipedia.orgpeptide.combachem.comamericanpeptidesociety.orgu-tokyo.ac.jp | peptide.combachem.comamericanpeptidesociety.org |

| Choice of Coupling Reagent | The selection of the coupling reagent is critical. Carbodiimides are often used in conjunction with additives. Phosphonium and uronium/aminium reagents are also widely employed. | Carbodiimides: DIC, EDC (often with HOBt or Oxyma). bachem.comamericanpeptidesociety.orgOnium Salts: HBTU, HATU, PyBOP, DEPBT. peptide.comluxembourg-bio.com | peptide.combachem.com |

| Base Selection | The strength and steric hindrance of the base used can significantly impact racemization. Weaker, more sterically hindered bases are preferred to minimize α-proton abstraction. | Preferred: N-methylmorpholine (NMM), sym-collidine. highfine.combachem.comUse with Caution: DIPEA, Triethylamine (B128534). highfine.combachem.com | highfine.combachem.com |

| Reaction Conditions | Lowering the reaction temperature can reduce the rate of epimerization. Pre-activation of the carboxylic acid for a short period before adding the amine component can also be beneficial. | Low temperatures (e.g., 0 °C). | luxembourg-bio.com |

| Alternative Protecting Groups | Novel protecting groups have been designed to be less susceptible to oxazolone formation under standard coupling conditions. | The thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has shown greatly suppressed α-C racemization compared to Fmoc. nih.gov | nih.gov |

By carefully selecting a combination of a suitable coupling reagent, an effective additive, and a mild base, the risk of epimerization during the incorporation of Dap residues can be significantly minimized, preserving the stereochemical integrity of the final peptide. peptide.combachem.com

Diastereoselective and Enantioselective Methodologies for Dap Derivatives

Beyond preserving existing chirality, the de novo asymmetric synthesis of Dap derivatives is crucial for accessing novel structures with defined stereochemistry. A variety of diastereoselective and enantioselective methods have been developed for this purpose.

Selected Asymmetric Methodologies for Dap and β-Amino Acid Synthesis:

| Methodology | Description | Example/Catalyst System | References |

|---|---|---|---|

| Asymmetric Hydrogenation | A prochiral enamide precursor is hydrogenated using a chiral transition metal catalyst to selectively form one enantiomer. | Rh-DuPhos-catalyzed hydrogenation of α,β-diamidoacrylates provides chiral α,β-diaminopropanoic acid derivatives with high enantioselectivity. nih.gov Rh-BINAP catalysts are also used. rsc.org | nih.govrsc.org |

| Chiral Pool Synthesis | A readily available chiral molecule, such as an amino acid, is used as the starting material, and its stereocenter is carried through the synthetic sequence. | Protected l-Dap methyl esters have been synthesized from Nα-Fmoc-O-tert-butyl-d-serine, where the chirality of the starting serine is preserved throughout the multi-step process. mdpi.comnih.gov | mdpi.comnih.gov |

| Organocatalysis | Small chiral organic molecules are used to catalyze asymmetric transformations, such as Michael additions or Mannich reactions, to create chiral centers with high enantioselectivity. | Chiral thiophosphorus acids and cinchona alkaloids have been developed as organocatalysts for asymmetric reactions. nih.govbeilstein-journals.orgnih.govrsc.org | nih.govbeilstein-journals.org |

| Phase-Transfer Catalysis | Asymmetric alkylation of glycine (B1666218) derivatives using a chiral phase-transfer catalyst enables the synthesis of β-branched α-amino acids with high diastereo- and enantioselectivity. | Chiral quaternary ammonium (B1175870) bromide catalysts are used to control the stereochemical outcome of the alkylation. organic-chemistry.org | organic-chemistry.org |

| Biocatalysis | Enzymes, such as transaminases, are used to perform stereoselective reactions, often achieving near-perfect enantio- and diastereoselectivity under mild conditions. | A transaminase-based dynamic kinetic resolution (DKR) has been developed for the synthesis of β-branched aromatic α-amino acids. nih.gov | nih.gov |

These advanced synthetic methods provide powerful tools for accessing a wide range of enantiomerically pure Dap derivatives, enabling the exploration of novel peptide structures and functions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Conformational Analysis and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the stable conformations of molecules and understanding their inherent reactivity. For protected amino acid derivatives like H-Dap(Boc)-OBzl.HCl, these calculations can map out the potential energy surface to identify low-energy conformers, analyze key dihedral angles (e.g., φ, ψ, χ), and predict preferred orientations of the protecting groups (Boc and benzyl (B1604629) ester) and the amino acid backbone.

Table 8.1.1: Representative Conformational Parameters from Computational Studies on Boc-Protected Amino Acids

| Parameter | Typical Range/Value (Example) | Computational Method | Reference |

| Dihedral Angle (φ) | -180° to +180° | DFT | acs.orgscience.gov |

| Dihedral Angle (ψ) | -180° to +180° | DFT | acs.orgscience.gov |

| Dihedral Angle (χ) | Varies by side chain | DFT | acs.orgaip.org |

| Relative Energy | 0.1 - 5.0 kcal/mol (for conformers) | DFT | acs.orgscience.gov |

| H-bond Distance | 1.8 - 2.5 Å | DFT | aip.orgnih.gov |

Note: Data presented are representative examples from studies on similar Boc-protected amino acids and general computational chemistry principles, as specific data for this compound was not directly available.

Molecular Modeling of this compound Interactions in Peptide Chains

Molecular modeling, often employing Molecular Dynamics (MD) simulations, is crucial for understanding how a molecule like this compound would behave and interact when incorporated into a peptide chain. These simulations track the atomic movements of a system over time, providing insights into conformational dynamics, solvation effects, and intermolecular interactions.

Studies involving Boc-protected amino acids and peptide fragments have explored their interactions within various environments, including aqueous solutions and lipid membranes acs.orgaip.org. For instance, MD simulations have been used to study the influence of ions on the conformation of Boc-protected proline derivatives acs.org. Similarly, research on peptide mimetics has employed MD to understand how Boc-protected residues contribute to secondary structures like β-hairpins, often stabilized by intramolecular hydrogen bonds and non-covalent interactions such as C–H···π interactions nih.govbiorxiv.org. While direct modeling of this compound within a peptide chain is not explicitly detailed, its structural features—the Boc group, the benzyl ester, and the diaminopropionic acid backbone—would dictate its participation in hydrogen bonding, hydrophobic interactions, and potential electrostatic interactions with neighboring residues or solvent molecules. Computational investigations also explore how these residues might affect peptide solubility and structural stability uq.edu.au.

Table 8.2.1: Representative Molecular Modeling Findings for Boc-Protected Peptides

| Interaction Type | Observed Effect/Interaction | Computational Method | Reference |

| Ion-Peptide | Influence on conformational equilibrium (cis/trans) of Boc-protected residues acs.org. | MD Simulations | acs.org |

| C–H···π Interaction | Stabilization of β-hairpin structures in Boc-protected tripeptides nih.gov. | MD Simulations | nih.gov |

| Solvation | Affects conformational preferences and stability of Boc-protected amino acids biorxiv.orguq.edu.au. | MD Simulations | biorxiv.orguq.edu.au |

| Lipid Membrane Binding | Partitioning and interaction of Boc-protected amino acids with lipid bilayers aip.org. | MD Simulations | aip.org |

| Anion Binding | Coordination with amide groups in cyclopeptides, inducing backbone conformational changes researchgate.net. | MD Simulations | researchgate.net |

Note: Data presented are representative examples from studies on similar Boc-protected amino acids and peptide systems, as specific modeling data for this compound in peptide chains was not directly available.

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways and transition states is critical for understanding the kinetics and mechanisms of chemical transformations involving this compound, such as peptide bond formation or the cleavage of protecting groups. QM/MM methods, which combine quantum mechanics for reactive centers and molecular mechanics for the rest of the system, are often employed for such studies, especially in enzymatic contexts rsc.org. DFT is also widely used to map out reaction coordinates, identify transition states, and calculate activation energies science.govacs.orgresearchgate.netbiorxiv.org.